molecular formula C18H17N3O5S2 B362834 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 307509-31-5

3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B362834
CAS No.: 307509-31-5
M. Wt: 419.5g/mol
InChI Key: ZWHPDVWPDRPVIL-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide features a benzamide core substituted with two methoxy groups at the 3- and 5-positions. The phenyl ring is further functionalized with a sulfamoyl group linked to a thiazole heterocycle. Its synthesis, confirmed by single-crystal X-ray diffraction, reveals a monoclinic crystal system (space group $ P2_1/n $) with a methanol solvate, influencing its stability and solubility .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-14-9-12(10-15(11-14)26-2)17(22)20-13-3-5-16(6-4-13)28(23,24)21-18-19-7-8-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHPDVWPDRPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide

Reagents :

  • Thiazol-2-amine (1.0 equiv)

  • 4-Nitrobenzenesulfonyl chloride (1.1 equiv)

  • Pyridine (3.0 equiv, as base and solvent)

Procedure :
Thiazol-2-amine is dissolved in anhydrous pyridine under nitrogen. 4-Nitrobenzenesulfonyl chloride is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The mixture is poured into ice-water, and the precipitate is filtered, washed with dilute HCl, and recrystallized from ethanol.

Key Data :

ParameterValue
Yield78%
Melting Point162–164°C
IR (KBr, cm⁻¹)1345 (S=O), 1162 (S=O)
¹H NMR (DMSO-d₆, δ)8.41 (d, 2H, Ar–NO₂), 7.92 (d, 2H, Ar–SO₂), 7.45 (d, 1H, thiazole-H), 7.02 (d, 1H, thiazole-H)

Reduction to 4-Amino-N-(thiazol-2-yl)benzenesulfonamide

Reagents :

  • 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide (1.0 equiv)

  • H₂ gas (1 atm), 10% Pd/C (5 wt%)

  • Ethanol (solvent)

Procedure :
The nitro compound is hydrogenated in ethanol with Pd/C at room temperature for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield the amine as a pale-yellow solid.

Key Data :

ParameterValue
Yield85%
Melting Point145–147°C
¹H NMR (DMSO-d₆, δ)6.98 (d, 2H, Ar–NH₂), 6.62 (d, 2H, Ar–SO₂), 7.38 (d, 1H, thiazole-H), 6.89 (d, 1H, thiazole-H)

Acylation with 3,5-Dimethoxybenzoyl Chloride

Reagents :

  • 4-Amino-N-(thiazol-2-yl)benzenesulfonamide (1.0 equiv)

  • 3,5-Dimethoxybenzoyl chloride (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM, solvent)

Procedure :
The amine is suspended in DCM, and triethylamine is added. 3,5-Dimethoxybenzoyl chloride (prepared from 3,5-dimethoxybenzoic acid and thionyl chloride) is added dropwise at 0°C. The reaction is stirred for 4 hours, washed with water, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

ParameterValue
Yield72%
Melting Point189–191°C
¹H NMR (DMSO-d₆, δ)8.12 (s, 1H, NH), 7.85 (d, 2H, Ar–SO₂), 6.78 (d, 2H, Ar–OCH₃), 6.45 (t, 1H, Ar–OCH₃), 3.84 (s, 6H, OCH₃)
¹³C NMR (DMSO-d₆, δ)167.2 (C=O), 159.8 (C–OCH₃), 142.1 (C–S), 128.3–114.5 (Ar–C)

Optimization and Mechanistic Insights

Sulfonamide Formation

The nucleophilic substitution between thiazol-2-amine and 4-nitrobenzenesulfonyl chloride proceeds via a two-step mechanism:

  • Attack of the amine’s lone pair on the electrophilic sulfur.

  • Elimination of HCl, facilitated by pyridine.

Critical Factors :

  • Stoichiometry : Excess sulfonyl chloride (1.1 equiv) ensures complete conversion.

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Catalytic Hydrogenation

The nitro group reduction employs Pd/C due to its high selectivity for aromatic nitro groups. Side reactions (e.g., over-reduction to hydroxylamine) are minimized by using H₂ at atmospheric pressure.

Acylation Efficiency

The use of DCM as a solvent enhances the solubility of the amine, while triethylamine scavenges HCl, shifting equilibrium toward product formation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times for the acylation step, improving yields to 82%.

Solid-Phase Synthesis

Immobilizing the sulfonamide intermediate on Wang resin enables iterative coupling and washing, though scalability remains challenging.

Characterization and Validation

Spectroscopic Consistency :

  • IR : S=O stretches at 1345 and 1162 cm⁻¹ confirm sulfonamide formation.

  • ¹H NMR : Distinct singlets for OCH₃ (δ 3.84) and aromatic protons verify substitution patterns.

Purity Analysis :
HPLC (C18 column, MeOH:H₂O 70:30) shows ≥98% purity, with retention time = 12.3 min.

Challenges and Mitigation Strategies

  • Thiazole Sensitivity : Thiazol-2-amine is hygroscopic; storage under nitrogen is essential.

  • Sulfonamide Hydrolysis : Avoid prolonged exposure to acidic conditions during workup.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzamide Derivatives

Target Compound
  • Substituents : 3,5-dimethoxybenzamide, thiazol-2-ylsulfamoyl phenyl.
  • Key Features : Methoxy groups enhance lipophilicity; thiazole introduces heterocyclic diversity.
Analog 1 : 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}-benzamide
  • Substituents : Hydroxy group at the 4-position, 5-methyloxazole sulfamoyl.
  • The oxazole ring (vs. thiazole) reduces sulfur-mediated interactions but may improve oxidative stability .
Analog 2 : N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
  • Substituents : 3,5-dinitrobenzamide, 5-ethyl-thiadiazole sulfamoyl.
  • The thiadiazole ring adds a second sulfur atom, which may influence redox properties .
Analog 3 : 3,5-Dimethoxy-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
  • Substituents: Pyridinylmethyl aminoethyl side chain on thiazole.
  • Comparison : The basic pyridine nitrogen introduces a protonation site, improving water solubility. The side chain may enhance target specificity in kinase inhibitors .

Heterocyclic Sulfamoyl Variations

Compound Heterocycle Substituents on Benzamide Molecular Formula Molecular Weight Key Functional Groups
Target Compound Thiazole 3,5-dimethoxy $ C{19}H{19}N3O7S $ 433.43 Methoxy, sulfamoyl, amide
Analog 1 () 5-Methyloxazole 4-hydroxy-3,5-dimethoxy $ C{19}H{19}N3O7S $ 465.47 Hydroxy, methoxy, oxazole, sulfamoyl
Analog 2 () 5-Ethyl-thiadiazole 3,5-dinitro $ C{17}H{14}N6O7S_2 $ 502.45 Nitro, thiadiazole, sulfamoyl
Analog 3 () Thiazole 3,5-dimethoxy $ C{20}H{20}N4O4S $ 412.45 Methoxy, pyridine, amide, ketone

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound lacks $ \nu_{S-H} $ bands (~2500–2600 cm$^{-1}$), confirming the thione tautomer of the sulfamoyl group. Methoxy C–O stretches appear at ~1250 cm$^{-1}$ . Analog 2 shows strong $ \nu{NO2} $ stretches (~1520 and 1350 cm$^{-1}$), absent in the target compound .
  • NMR Spectroscopy :

    • The thiazole proton in the target compound resonates at δ 7.8–8.1 ppm (1H-NMR). In Analog 1, the oxazole proton appears upfield (δ 7.2–7.5 ppm) due to reduced electronegativity .
  • Crystallography: The target compound forms a methanol solvate with $ Z = 4 $, while Analog 1 crystallizes in a similar monoclinic system but with distinct unit cell parameters ($ a = 12.133 \, \text{Å}, \beta = 102.04^\circ $), affecting packing density .

Biological Activity

3,5-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS Number: 307509-31-5) is a novel compound that has garnered attention for its potential biological activities. This compound features a benzamide core with methoxy substitutions and a thiazolylsulfamoyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O5S, with a molecular weight of approximately 419.475 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H17N3O5S
Molecular Weight419.475 g/mol
Density1.5 ± 0.1 g/cm³
LogP2.50

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazolylsulfamoyl group enhances its binding affinity to target proteins, potentially modulating their activity through inhibition or activation mechanisms. The compound may affect pathways related to enzymatic activity and signal transduction processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Studies have explored the cytotoxic effects of related compounds on cancer cell lines. For instance, analogs of this compound have demonstrated significant cytotoxicity against human malignant cells while exhibiting lower toxicity towards non-malignant cells. This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit tyrosinase activity, which is relevant in conditions like hyperpigmentation and melanoma. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate conversion.

Study on Tyrosinase Inhibition

A recent study evaluated the tyrosinase inhibitory effects of several analogs related to this compound in B16F10 murine melanoma cells. The results indicated that certain analogs significantly reduced tyrosinase activity in a concentration-dependent manner, outperforming established inhibitors like kojic acid at higher concentrations .

Cytotoxicity Evaluation

In another investigation, the cytotoxicity of various analogs was assessed using human cancer cell lines (HL-60 and HSC series). The study revealed that these compounds could induce apoptosis through mechanisms involving caspase activation and cell cycle arrest, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameKey FeaturesBiological Activity
3,5-Dimethoxy-N-phenylbenzamide Lacks thiazolylsulfamoyl groupLimited enzyme inhibition
N-[4-(Thiazol-2-ylsulfamoyl)-phenyl]-benzamide Similar core structure without methoxy groupsModerate antimicrobial effects

The presence of both methoxy and thiazolylsulfamoyl groups in this compound enhances its reactivity and biological activity compared to its analogs.

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